Gold-198 (Au-198) vs. Phosphorus-32 (P-32): Intracavitary Radiation Dose Equivalence for Ovarian Cancer Effusion Control
In intracavitary therapy for malignant effusions, Au-198 and P-32 are distinct radiocolloids with non-linear dose equivalency. A comprehensive review of intraperitoneal radiocolloid therapy for ovarian cancer determined that a clinical dose of 100–150 mCi of Au-198 delivers significantly greater radiation than 10–15 mCi of P-32 [1]. This empirical relationship, derived from clinical practice, underscores that the dose of P-32 used clinically was historically determined from empirically established Au-198 dosing protocols [1].
| Evidence Dimension | Clinical radiation dose equivalency (intraperitoneal administration) |
|---|---|
| Target Compound Data | 100–150 mCi (Au-198) |
| Comparator Or Baseline | 10–15 mCi (Phosphorus-32) |
| Quantified Difference | Au-198 delivers significantly greater radiation at approximately 10× higher administered activity |
| Conditions | Ovarian cancer intraperitoneal radiocolloid therapy; clinical review of published studies |
Why This Matters
Establishes non-interchangeable dosing requirements, preventing P-32 substitution based on activity alone.
- [1] Johns Hopkins Hospital. Radiocolloids in the Treatment of Ovarian Cancer. OSTI.GOV. 1979. View Source
